1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
CAS No.: 383136-10-5
Cat. No.: VC1986194
Molecular Formula: C12H10N2O3
Molecular Weight: 230.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 383136-10-5 |
|---|---|
| Molecular Formula | C12H10N2O3 |
| Molecular Weight | 230.22 g/mol |
| IUPAC Name | 1-(2-methyl-3-nitrophenyl)pyrrole-2-carbaldehyde |
| Standard InChI | InChI=1S/C12H10N2O3/c1-9-11(5-2-6-12(9)14(16)17)13-7-3-4-10(13)8-15/h2-8H,1H3 |
| Standard InChI Key | PEUZPVMFYYNHCZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1[N+](=O)[O-])N2C=CC=C2C=O |
| Canonical SMILES | CC1=C(C=CC=C1[N+](=O)[O-])N2C=CC=C2C=O |
Introduction
Chemical Identifiers and Basic Properties
1-(2-Methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is identified through various chemical nomenclature systems and possesses specific fundamental properties that characterize its molecular identity.
Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 383136-10-5 |
| Molecular Formula | C₁₂H₁₀N₂O₃ |
| Molecular Weight | 230.22 g/mol |
| IUPAC Name | 1-(2-methyl-3-nitrophenyl)pyrrole-2-carbaldehyde |
| InChI | InChI=1S/C12H10N2O3/c1-9-11(5-2-6-12(9)14(16)17)13-7-3-4-10(13)8-15/h2-8H,1H3 |
| InChI Key | PEUZPVMFYYNHCZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1N+[O-])N2C=CC=C2C=O |
| PubChem Compound ID | 1481981 |
This compound is definitively identified by its unique CAS registry number (383136-10-5) and its structural identifiers such as the InChI key, which serves as a standardized digital representation of its chemical structure .
Structural Characteristics
The molecular structure of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde features several functional groups that contribute to its chemical reactivity and potential biological activities.
Key Structural Elements
The compound contains three primary structural components that define its chemical identity:
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A pyrrole ring with an aldehyde group at the 2-position
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A 2-methyl-3-nitrophenyl group attached to the nitrogen of the pyrrole ring
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The nitro group positioned at the meta position relative to the methyl group on the phenyl ring
This particular arrangement of functional groups creates a unique electronic distribution within the molecule, influencing its reactivity patterns and biological interactions. The nitro group, being strongly electron-withdrawing, affects the electron density of the phenyl ring, while the aldehyde group on the pyrrole ring provides a reactive site for various chemical transformations .
Physical and Chemical Properties
The physical and chemical properties of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde determine its behavior in various environments and reactions.
Physical Properties
| Property | Value |
|---|---|
| Physical State | Solid |
| Solubility in Water | >34.5 μg/mL (at pH 7.4) |
| Molecular Weight | 230.22 g/mol |
The compound exhibits limited water solubility, which is an important consideration for its application in biological systems and pharmaceutical formulations.
Chemical Reactivity
1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde demonstrates reactivity through several functional groups:
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Aldehyde Group: Susceptible to nucleophilic addition reactions, oxidation to carboxylic acid, and reduction to alcohol.
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Nitro Group: Can undergo reduction to form an amino group, which significantly alters the compound's electronic properties and biological activities.
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Methyl Group: Capable of undergoing oxidation and substitution reactions, particularly under specific catalytic conditions.
These reactive sites allow for various chemical modifications, making this compound valuable as a synthetic intermediate for the development of more complex molecules with potentially enhanced biological activities.
Synthesis Methods
The synthesis of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde typically involves a multi-step process, utilizing established organic chemistry methodologies.
Biological Activities
Research suggests that 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde possesses significant biological activities, particularly in the context of anticancer research.
Anticancer Activity
Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, with research focusing on its potential mechanisms of action:
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Cytotoxicity Profile: Research has shown that the compound exhibits IC₅₀ values ranging from 6.59 to 12.51 μM against triple-negative breast cancer cell lines (MDA-MB-231) and other cancer types.
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Mechanism of Action: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, affecting their function and potentially disrupting key cellular processes involved in cancer progression.
Structure-Activity Relationship
The unique substitution pattern of the nitro group at the meta position significantly influences the biological activity of this compound compared to structural analogs. Research has shown that various structural modifications can lead to different levels of cytotoxicity and antimicrobial efficacy:
| Compound | Key Structural Difference | Relative Activity |
|---|---|---|
| 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | Standard reference structure | Baseline activity |
| 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde | Nitro group in para position | Altered activity profile |
| 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde | No methyl group | Different selectivity patterns |
This structure-activity relationship provides valuable insights for the rational design of new derivatives with potentially enhanced biological activities .
Spectroscopic Data and Analytical Characterization
Spectroscopic and analytical data play a crucial role in confirming the identity and purity of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Infrared (IR) Spectroscopy
IR spectroscopy would show characteristic absorption bands for:
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Aldehyde C=O stretch (~1700 cm⁻¹)
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Nitro group asymmetric and symmetric stretching (~1530 and ~1350 cm⁻¹)
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Aromatic C=C stretching (~1600 cm⁻¹)
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Pyrrole N-H stretching (~3400 cm⁻¹)
These spectroscopic fingerprints are essential for confirming the structural integrity of the synthesized compound .
Applications and Research Significance
1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde has significant potential in various research and development areas.
Pharmaceutical Research
The compound serves as an important building block for the synthesis of more complex molecules with enhanced biological activities. Its structural features make it particularly valuable in medicinal chemistry research:
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Lead Compound Development: The compound's cytotoxic properties make it a potential starting point for the development of new anticancer agents.
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Structure-Activity Relationship Studies: Modifications of the compound's structure can provide insights into the molecular features necessary for biological activity.
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Chemical Library Expansion: The compound contributes to the diversity of chemical libraries used for high-throughput screening in drug discovery.
Synthetic Chemistry Applications
In synthetic organic chemistry, this compound serves as a versatile intermediate for the preparation of various heterocyclic compounds, particularly those containing the pyrrole motif:
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Functional Group Transformations: The aldehyde group provides a handle for further chemical modifications, including condensation reactions, reductions, and oxidations.
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Heterocycle Synthesis: The compound can participate in various cyclization reactions to form more complex heterocyclic systems .
Comparison with Related Compounds
Comparing 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde with structurally similar compounds provides valuable insights into the significance of specific structural features.
Structural Analogs
| Compound | CAS Number | Structural Difference | Key Characteristic |
|---|---|---|---|
| 1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde | 33265-61-1 | Lacks methyl group | Different electronic distribution |
| 1-(2-Methyl-3-nitrophenyl)-1H-pyrrole | 5321-47-1 | Lacks aldehyde group | Reduced reactivity |
| 1-(2-Furylmethyl)-1H-pyrrole-2-carbaldehyde | 13788-32-4 | Contains furyl instead of nitrophenyl | Different biological profile |
These structural variations highlight the importance of specific functional groups in determining the chemical reactivity and biological activities of these compounds .
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